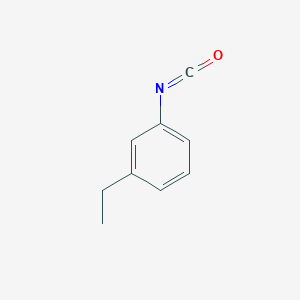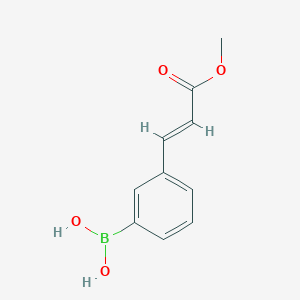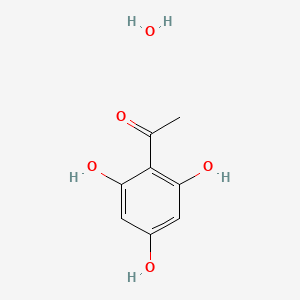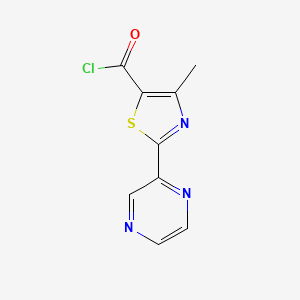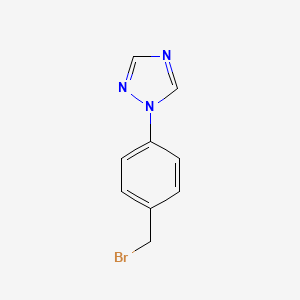
(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
Vue d'ensemble
Description
“®-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid” is a phenylalanine derivative . It has a linear formula of C10H10F3NO2 . The IUPAC name is (2R)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“®-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid” is a solid substance . It has a molecular weight of 233.19 . It should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique
Enzyme Inhibition and Medicinal Chemistry
(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid and its analogues, such as R-aminophosphonic acids, are significant in enzyme inhibition, playing a crucial role in regulating physiological and pathological processes. These compounds are explored in medicinal chemistry due to their ability to influence various biological functions. They are effective in inhibiting enzymes of different classes and origins, primarily through the N C P scaffold that mimics the transition state of ester and amide bond hydrolyses, crucial in enzyme activity. This property has been utilized in developing potent enzyme inhibitors like antihypertensive drugs (Mucha, Kafarski, & Berlicki, 2011).
Renewable Building Blocks in Material Science
Phloretic acid, closely related to (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, serves as a renewable building block in material science. It is used to enhance the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This innovation leads to the development of materials with suitable thermal and thermo-mechanical properties for a broad range of applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Biological Significance and Synthetic Approaches
The discovery of nonproteinogenic amino acids, including (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, has piqued interest due to their biological properties and role as building blocks for new molecule synthesis. They modulate biological behavior and are key structural fragments in biologically active compounds. Their structural complexity, with two vicinal chiral centers, poses a challenge in synthetic organic chemistry (Viso et al., 2011).
Radioactive Tracers in Medical Imaging
(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid analogues have been used in creating radioactive tracers for positron emission tomography (PET) imaging of brain tumors. The ability to differentiate between enantiomers in biological systems enhances the effectiveness of these tracers in medical diagnostics (McConathy et al., 2010).
Chemical Sensing and Chiral Discrimination
The enantiomers of compounds like (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid are useful in chiral molecular gels for visual chiral discrimination. These compounds exhibit significant enantioselective responses, demonstrating their potential in chemical sensing applications (Chen et al., 2010).
Safety and Hazards
The compound has been classified under GHS07. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
®-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is a derivative of phenylalanine . Phenylalanine is an essential amino acid and a precursor for the synthesis of proteins and other important molecules in the body.
Mode of Action
As a phenylalanine derivative, it may interact with biological systems in a similar manner to phenylalanine .
Biochemical Pathways
As a derivative of phenylalanine, it may be involved in the same biochemical pathways as phenylalanine .
Result of Action
As a derivative of phenylalanine, it may have similar effects to phenylalanine .
Propriétés
IUPAC Name |
(3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKROQQTKYAUJB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366175 | |
| Record name | (3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid | |
CAS RN |
791582-16-6 | |
| Record name | (3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1585728.png)
